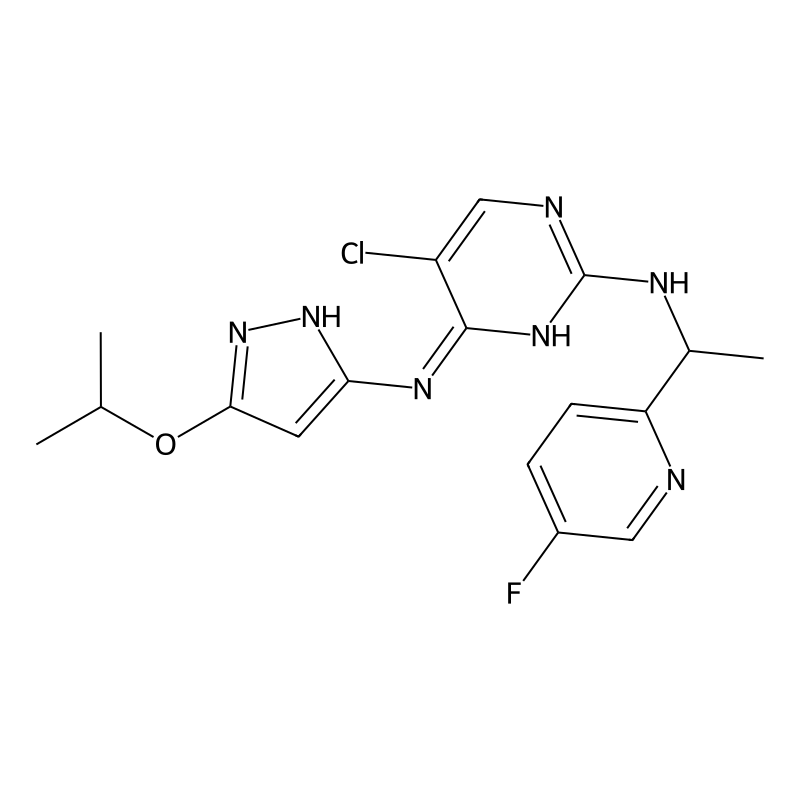AZ-23

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
AZ-23 is a synthetic compound that has garnered attention in various fields of research due to its unique chemical properties and potential applications. Although specific details about its molecular structure are not widely documented, AZ-23 is generally categorized within a class of compounds known for their biological activity and versatility in
- Synthesis Reactions: AZ-23 can be formed through the combination of simpler reactants under specific conditions. For example, when two or more precursors react, they may yield AZ-23 as a product.
- Decomposition Reactions: Under certain conditions, AZ-23 can break down into simpler substances. This process often requires energy input, such as heat or light.
- Redox Reactions: AZ-23 may undergo oxidation-reduction processes, where it can either lose electrons (oxidation) or gain electrons (reduction), depending on the reaction environment.
- Double Displacement Reactions: In some cases, AZ-23 may react with other ionic compounds to exchange components, forming new products.
These reactions highlight the compound's reactivity and potential for diverse applications in chemical synthesis and material development
AZ-23 exhibits notable biological activity, making it of interest in pharmacological research. Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. Additionally, AZ-23 has been investigated for its anti-inflammatory effects, which could lead to therapeutic applications in treating inflammatory diseases. Its unique structure allows it to interact with biological targets effectively, suggesting a mechanism of action that warrants further investigation
The synthesis of AZ-23 typically involves several methods, including: These methods reflect the compound's adaptability in various synthetic pathways, allowing for optimization based on desired yield and purity
AZ-23 has potential applications across multiple fields: These applications underscore the versatility of AZ-23 and its significance in ongoing research efforts
Interaction studies involving AZ-23 have focused on its behavior with various biological molecules. Research indicates that AZ-23 can interact with proteins and nucleic acids, influencing their functions. Such interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Additionally, studies examining its interactions with other drugs are essential for assessing possible synergies or antagonistic effects when used in combination therapies
AZ-23 can be compared with several similar compounds based on structural characteristics and biological activity. Notable compounds include: AZ-23 stands out due to its specific combination of properties that may not be present in these similar compounds. Its unique reactivity profile and biological interactions position it as a promising candidate for further research and application development
Compound Name Structural Characteristics Biological Activity Unique Features Compound A Similar functional groups Antimicrobial properties Unique solubility profile Compound B Analogous backbone Anti-inflammatory effects Enhanced stability under heat Compound C Related molecular structure Cytotoxic effects Different mechanism of action
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
Explore Compound Types








